9,10-Dibromo-2-methylanthracene

Vue d'ensemble

Description

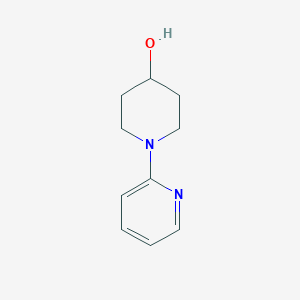

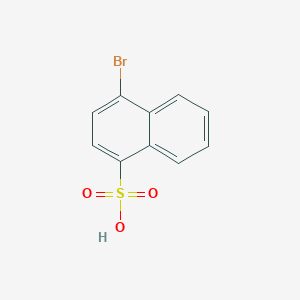

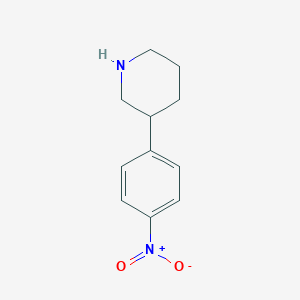

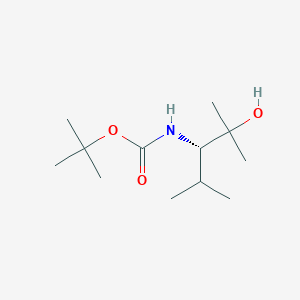

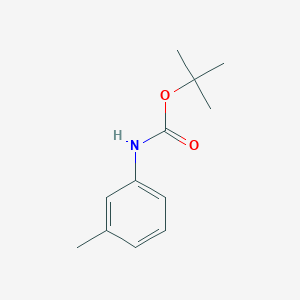

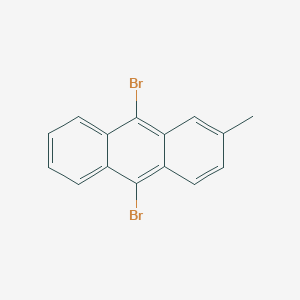

9,10-Dibromo-2-methylanthracene is an organic chemical compound with the molecular formula C15H10Br2 . It is an anthracene derivative with two bromine atoms substituted on its central ring .

Synthesis Analysis

9,10-Dibromo-2-methylanthracene can be synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent .Molecular Structure Analysis

The molecular weight of 9,10-Dibromo-2-methylanthracene is 350.05 g/mol . Its InChI isInChI=1S/C15H10Br2/c1-9-6-7-12-13 (8-9)15 (17)11-5-3-2-4-10 (11)14 (12)16/h2-8H,1H3 . Chemical Reactions Analysis

9,10-Dibromo-2-methylanthracene is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Physical And Chemical Properties Analysis

9,10-Dibromo-2-methylanthracene is a solid at 20 degrees Celsius . It has a melting point of 141.0 to 145.0 °C . It has a molecular weight of 350.05 g/mol .Applications De Recherche Scientifique

9,10-Dibromo-2-methylanthracene: A Comprehensive Analysis

Electroluminescent Devices: 9,10-Dibromo-2-methylanthracene is known for its electroluminescent properties, emitting a blue light when electrically stimulated. This makes it a candidate for use in organic light-emitting diodes (OLEDs), which are used in display and lighting technologies .

Photosensitizers in Resins: This compound acts as a photosensitizer in resins, particularly in the production of photoresists used in semiconductor manufacturing. The photosensitizing property is crucial for forming intricate patterns on substrates by selectively hardening the photoresist where light is shone .

Organic Synthesis: As an organic synthesis material, 9,10-Dibromo-2-methylanthracene can be used as a precursor or intermediate in the synthesis of various organic compounds. Its bromine atoms make it reactive towards nucleophilic substitution reactions, which are fundamental in building complex molecules .

Scientific Research & Development: In research settings, this compound’s unique properties can be exploited to study reaction mechanisms and develop new synthetic pathways. Its stability under certain conditions also makes it suitable for use in experimental designs .

Advanced Material Science: The stability of 9,10-Dibromo-2-methylanthracene under high-energy conditions can be utilized in the development of advanced materials that require robustness under extreme conditions, such as high temperatures or corrosive environments .

Safety and Hazard Analysis: Understanding the safety and hazard properties of 9,10-Dibromo-2-methylanthracene is essential for its handling and use in industrial applications. Research into its toxicity, environmental impact, and safe disposal methods is an ongoing field of study .

Mécanisme D'action

Target of Action

Anthracene derivatives, including 9,10-dibromo-2-methylanthracene, are known to have interesting photophysical, photochemical, and biological properties . They are often used in the development of organic materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials .

Mode of Action

The mode of action of 9,10-Dibromo-2-methylanthracene is primarily through its interaction with light. Anthracene derivatives are known for their photophysical properties . When exposed to light, these compounds can absorb photons and transition from a ground state to an excited state. This property makes them useful in applications like OLEDs .

Biochemical Pathways

Anthracene derivatives are known to interact with various biochemical pathways due to their photophysical properties .

Pharmacokinetics

It’s known that the compound is a solid at 20°c and has a melting point between 141.0 to 145.0 °C . These properties may affect its bioavailability.

Result of Action

Due to its photophysical properties, it may cause changes in cellular processes when exposed to light .

Action Environment

The action of 9,10-Dibromo-2-methylanthracene can be influenced by environmental factors such as light and temperature. Its photophysical properties mean that its activity can be modulated by light exposure . Additionally, its solid state and specific melting point suggest that temperature could also influence its stability and efficacy .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Orientations Futures

Anthracene and anthracene derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Propriétés

IUPAC Name |

9,10-dibromo-2-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDNWMMKRSTYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dibromo-2-methylanthracene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.